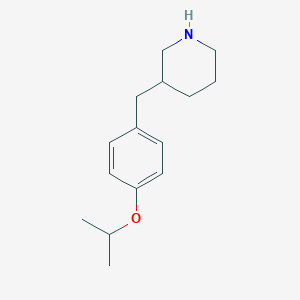

3-(4-Isopropoxybenzyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

3-[(4-propan-2-yloxyphenyl)methyl]piperidine |

InChI |

InChI=1S/C15H23NO/c1-12(2)17-15-7-5-13(6-8-15)10-14-4-3-9-16-11-14/h5-8,12,14,16H,3-4,9-11H2,1-2H3 |

InChI Key |

HLJULXBAZJXWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 4 Isopropoxybenzyl Piperidine and Its Analogs

Retrosynthetic Analysis of the 3-(4-Isopropoxybenzyl)piperidine Framework

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnection points are the C-C bond between the piperidine (B6355638) ring and the benzyl (B1604629) group, and the C-N and C-C bonds within the piperidine ring itself.

One common strategy involves disconnecting the C3-benzyl bond, leading to a 3-functionalized piperidine precursor and a 4-isopropoxybenzyl moiety. This approach allows for the late-stage introduction of the side chain onto a pre-formed piperidine ring. The piperidine precursor could be a 3-halopiperidine or a piperidine with a leaving group at the 3-position, which can then be coupled with a suitable organometallic reagent derived from 4-isopropoxybenzyl bromide.

Alternatively, the piperidine ring can be constructed with the benzyl substituent already in place. This involves retrosynthetic cleavage of the piperidine ring, typically leading to a linear amino-aldehyde or a related precursor that can undergo intramolecular cyclization. nih.gov This strategy is often employed when stereocontrol at the C3 position is established early in the synthesis. A possible disconnection is shown below, suggesting a pathway that involves the formation of the piperidine ring as a key step. researchgate.net

Figure 1: Retrosynthetic Disconnection of this compound

Classical and Modern Synthetic Routes to the Piperidine Core

The synthesis of the piperidine ring is a well-established area of organic chemistry, with numerous methods available, ranging from classical cyclization reactions to modern catalytic approaches. nih.govwhiterose.ac.uk

The formation of the piperidine ring through intramolecular cyclization is a fundamental strategy. nih.gov These reactions typically involve the formation of one or two new bonds to close the six-membered ring. Key approaches include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method. This process involves the formation of a cyclic iminium ion intermediate, which is then reduced to yield the piperidine.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can effectively form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclizations offer a powerful tool for constructing the piperidine skeleton, often proceeding under mild conditions. nih.gov For instance, the cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov

Metal-Catalyzed Cyclization: Transition metal catalysts, such as those based on palladium, rhodium, or gold, have been employed to facilitate various cyclization reactions, including intramolecular hydroamination and carboamination of alkenes. nih.govnih.govorganic-chemistry.org A palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes provides a route to various nitrogen heterocycles, including piperidines. organic-chemistry.org

| Cyclization Strategy | Description | Catalyst/Reagent Examples |

| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde or amino-ketone via an iminium intermediate, followed by reduction. | NaBH(OAc)₃, NaBH₃CN |

| Aza-Michael Addition | Intramolecular conjugate addition of an amine to an α,β-unsaturated system. | Base-catalyzed (e.g., K₂CO₃) |

| Radical Cyclization | Formation of the ring through a radical intermediate. | Cobalt(II) catalysts, Triethylborane |

| Metal-Catalyzed Cyclization | Transition metal-catalyzed intramolecular reactions of functionalized linear precursors. | [Rh(COD)(DPPB)]BF₄, Pd(DMSO)₂(TFA)₂ |

This table provides an overview of common cyclization strategies for forming the piperidine ring.

Controlling the stereochemistry at the C3 position is often a critical challenge in the synthesis of compounds like this compound. Several stereoselective methods have been developed:

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as amino acids (e.g., L-lysine), can provide access to chiral piperidines. rsc.org

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the piperidine ring or in the functionalization of a pre-existing ring. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine (B92270) derivatives has been shown to produce enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to piperidines. nih.govacs.org

Enzyme-Catalyzed Reactions: Biocatalytic methods, such as those employing transaminases, can be used for the asymmetric synthesis of chiral amines, which can then undergo cyclization to form enantiomerically enriched piperidines. acs.org

Ring Expansion Reactions: Optically active 3-substituted piperidines can be accessed through the ring expansion of prolinols via an aziridinium intermediate. nih.gov

Introduction of the 4-Isopropoxybenzyl Moiety: Coupling and Functionalization Reactions

The 4-isopropoxybenzyl group can be introduced either by forming the carbon-carbon bond between the piperidine and the benzyl ring, or by constructing the isopropoxy ether on a pre-existing benzylpiperidine framework.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While specific examples for this compound are not extensively documented, the principles of these reactions are broadly applicable.

Heck Reaction: The palladium-catalyzed Heck reaction can couple a vinyl or aryl halide with an alkene. A reductive Heck-type process has been utilized in a rhodium-catalyzed asymmetric carbometalation to create 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. acs.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. A potential route could involve the coupling of a 3-piperidylboronic ester with 4-isopropoxybenzyl bromide.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. While not directly applicable for a benzyl group, it could be used to introduce an alkynyl side chain that is subsequently reduced.

Organometallic reagents, such as Grignard or organolithium reagents, can also be used to form the C-C bond by reacting with a suitable electrophile on the piperidine ring. whiterose.ac.uk

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst |

| Heck Reaction | Aryl/Vinyl Halide | Alkene | Palladium or Rhodium complex |

| Suzuki Coupling | Organoboron Compound | Organohalide | Palladium complex |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Palladium and Copper complex |

This table summarizes key carbon-carbon bond-forming reactions applicable to the synthesis.

The isopropoxy group is typically introduced via an etherification reaction, most commonly the Williamson ether synthesis. youtube.com This involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this would likely involve the following steps:

Starting Material: 3-(4-Hydroxybenzyl)piperidine, which can be synthesized using the C-C coupling methods described previously.

Deprotonation: The phenolic hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide.

Alkylation: The phenoxide then acts as a nucleophile, displacing a halide from an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to form the isopropoxy ether. youtube.com

Alternative methods for etherification include Mitsunobu reactions or using alkyl triflates as alkylating agents. Photoredox-mediated intermolecular trapping of alkoxyl radicals by silyl enol ethers also presents a modern approach to introduce alkoxy groups. organic-chemistry.org

Protecting Group Chemistry in this compound Synthesis

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound to ensure chemoselectivity. The piperidine nitrogen, being a nucleophilic and basic center, often requires protection to prevent unwanted side reactions during C-C bond formation or functional group manipulations on other parts of the molecule.

For instance, in a synthetic sequence involving a Grignard reaction to introduce the 4-isopropoxybenzyl moiety, the piperidine nitrogen must be protected to avoid acid-base reactions with the organometallic reagent. An N-Boc protecting group would be suitable in this scenario. Following the successful coupling, the Boc group can be removed under acidic conditions to yield the final product.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Stable to a wide range of non-acidic reagents. |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | Base-labile, often used in solid-phase synthesis. creative-peptides.comwikipedia.org |

Total Synthesis of this compound and Selected Advanced Intermediates

The total synthesis of this compound can be approached through several convergent or linear strategies. A common retrosynthetic analysis would disconnect the molecule at the C-C bond between the piperidine ring and the benzyl group.

One plausible synthetic route involves the reaction of a suitably protected 3-lithiated piperidine with 4-isopropoxybenzyl bromide. Alternatively, a Heck reaction between a protected 3-halopiperidine and 4-isopropoxystyrene could be employed. Another approach involves the addition of a 4-isopropoxybenzyl organometallic reagent to a protected 3-piperidone, followed by dehydration and reduction of the resulting enamine. A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net

Advanced Intermediates:

N-Protected 3-Piperidone: A key starting material for introducing the benzyl group via nucleophilic addition.

N-Protected 3-Halopiperidine: A substrate for cross-coupling reactions.

Pyridine-3-carboxaldehyde: A precursor that can be functionalized before the reduction of the pyridine ring. researchgate.net

Asymmetric Synthesis Methodologies for Chiral Centers within this compound

Since the 3-position of the piperidine ring is a stereocenter, enantioselective synthesis is crucial for accessing single enantiomers of this compound, which may exhibit different pharmacological properties.

Several strategies can be employed to achieve asymmetric synthesis:

Chiral Pool Synthesis: Starting from an enantiopure building block, such as a chiral amino acid, to construct the piperidine ring.

Asymmetric Catalysis: Utilizing chiral catalysts to induce enantioselectivity in a key bond-forming reaction. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative can provide enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.org

Enzymatic Resolutions: Employing enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Chemoenzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.govacs.org This often involves an amine oxidase/ene imine reductase cascade. nih.govacs.org

Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective reaction.

A divergent synthesis of various 3,5-dioxygenated piperidines has been described using chemoenzymatic methods, which could be adapted for 3-substituted analogs. nih.govacs.org

Novel Synthetic Route Development and Process Optimization for Scale-Up in Research

The development of efficient and scalable synthetic routes is critical for the production of this compound for research and potential commercial applications. Modern synthetic chemistry focuses on minimizing step count, maximizing yields, and utilizing cost-effective and environmentally benign reagents.

Novel Synthetic Approaches:

C-H Activation: Direct functionalization of the C-H bond at the 3-position of a protected piperidine with a suitable 4-isopropoxybenzyl precursor.

Multicomponent Reactions: Combining three or more starting materials in a one-pot reaction to rapidly build molecular complexity.

Catalytic Hydrogenation of Substituted Pyridines: A common and often efficient method for synthesizing piperidine derivatives. The hydrogenation of a 3-(4-isopropoxybenzyl)pyridine precursor would directly yield the target compound. nih.govrsc.orgnih.gov

Process Optimization for Scale-Up:

Process optimization involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent to improve yield, purity, and safety while reducing cost and environmental impact. For a reaction like the catalytic hydrogenation of a pyridine precursor, optimization might involve screening different catalysts (e.g., palladium, platinum, rhodium on various supports), hydrogen pressures, and solvent systems to achieve high conversion and selectivity under mild conditions. nih.gov

| Parameter | Considerations for Optimization |

| Catalyst | Activity, selectivity, cost, and ease of removal. |

| Solvent | Solubility of reactants, compatibility with reaction conditions, and environmental impact. |

| Temperature & Pressure | Balancing reaction rate with selectivity and safety. |

| Work-up & Purification | Minimizing product loss and solvent waste. |

Flow Chemistry and Continuous Processing Applications in this compound Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for scale-up. acs.orgorganic-chemistry.orgmdpi.com Reactions are performed in a continuously flowing stream within a reactor, allowing for precise control over reaction parameters and improved heat and mass transfer.

Advantages of Flow Chemistry:

Enhanced Safety: Small reaction volumes minimize the risk associated with highly exothermic or hazardous reactions.

Improved Reproducibility and Scalability: Precise control over reaction conditions leads to consistent product quality, and scaling up is achieved by running the process for a longer duration.

Access to Novel Reaction Conditions: The ability to operate at high temperatures and pressures can accelerate reactions and enable new transformations.

A potential flow process for the synthesis of this compound could involve the catalytic hydrogenation of 3-(4-isopropoxybenzyl)pyridine. The pyridine derivative and hydrogen gas would be continuously pumped through a heated tube packed with a solid-supported catalyst. The product stream would then be collected, and the solvent removed to yield the desired piperidine. This approach can lead to rapid and scalable access to the target molecule. acs.orgorganic-chemistry.org The electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has also been reported for the synthesis of piperidine derivatives. researchgate.net

Chemical Reactivity, Derivatization, and Functional Group Transformations of 3 4 Isopropoxybenzyl Piperidine

Reactivity Profiles of the Piperidine (B6355638) Nitrogen: Acylation, Alkylation, and Heterocycle Annulation

The secondary amine of the piperidine ring is a primary site for functionalization due to its nucleophilicity. This allows for a wide range of transformations to introduce diverse substituents, modulate physicochemical properties, and explore structure-activity relationships (SAR).

Acylation and Alkylation: The piperidine nitrogen readily undergoes acylation with acyl chlorides or anhydrides to form amides, and with sulfonyl chlorides to produce sulfonamides. These reactions are fundamental in medicinal chemistry for creating stable, neutral derivatives. whiterose.ac.uk Reductive amination with aldehydes or ketones is another common strategy to introduce alkyl groups. whiterose.ac.uk These transformations are often used to generate virtual and real chemical libraries to explore different exit vectors from the core scaffold. whiterose.ac.uk

| Reaction Type | Reagent Example | Product Class | Utility in Derivatization |

| Acylation | Acetyl Chloride | N-acetamide | Introduces a neutral, hydrogen-bond accepting group. whiterose.ac.uk |

| Sulfonylation | Methanesulfonyl Chloride | N-methanesulfonamide | Adds a strongly electron-withdrawing, polar group. whiterose.ac.uk |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl | Introduces a small, lipophilic alkyl group. |

| Alkylation | 3-(Aryloxy)propyl bromide | N-arylpropoxyalkyl | Used to link the piperidine to other pharmacophoric elements. nih.gov |

Heterocycle Annulation: The piperidine scaffold can be synthesized or further elaborated through annulation reactions. For instance, tunable [3+2] and [4+2] annulation strategies involving the coupling of alkenes with bifunctional reagents can lead to the formation of the piperidine ring itself, suggesting pathways for constructing complex fused systems. nih.govrsc.org These methods can generate N-heterocycles with high diastereoselectivity, which is crucial for building complex molecular architectures. nih.gov

Aromatic Ring Functionalization: Electrophilic Aromatic Substitution and Directed Metalation

The 4-isopropoxybenzyl group provides an electronically rich aromatic ring that is amenable to functionalization, allowing for the introduction of additional substituents to probe interactions with biological targets.

Electrophilic Aromatic Substitution (EAS): The isopropoxy group (-O-iPr) is a strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs. The 3-benzylpiperidine substituent is also generally considered to be weakly activating and ortho, para-directing. The combined effect of these two groups dictates the regioselectivity of EAS reactions like nitration, halogenation, and Friedel-Crafts reactions.

The positions ortho to the powerful isopropoxy group (C3' and C5') are the most likely sites for electrophilic attack. The steric bulk of the isopropoxy group and the adjacent benzylpiperidine may influence the ratio of substitution at these positions.

| Reaction Type | Electrophile (E+) | Major Predicted Product(s) | Directing Influence |

| Bromination | Br₂ / FeBr₃ | 3-(2-Bromo-4-isopropoxybenzyl)piperidine | The isopropoxy group is a powerful ortho, para-director. libretexts.org |

| Nitration | HNO₃ / H₂SO₄ | 3-(4-Isopropoxy-2-nitrobenzyl)piperidine | Substitution is directed to the activated positions ortho to the alkoxy group. libretexts.org |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-Acetyl-5-(piperidin-3-ylmethyl)phenyl isopropyl ether | Acylation occurs at the sterically accessible and electronically activated C2' position. |

Directed Metalation: While the inherent electronic bias of the ring directs substitution, directed ortho-metalation (DoM) offers an alternative and highly regioselective method for functionalization. This would typically require N-protection of the piperidine with a suitable directing metalation group (DMG), such as a carbamate (e.g., Boc) or an amide. Subsequent treatment with a strong base like n-butyllithium or sec-butyllithium could potentially direct lithiation to a specific position, which can then be quenched with an electrophile. For example, in related systems, lithiation can be directed to the C-2 position of the piperidine ring itself. researchgate.net

Side Chain Modifications and Homologation Reactions

The methylene bridge connecting the piperidine and aromatic rings is another site for potential modification. While chemically robust, this benzylic position can be functionalized, or the entire side chain can be altered to change the spacing and flexibility between the two ring systems.

In analogous systems, such as pyrrolidine-based CCR5 antagonists, the benzylic methylene of an arylpropylpiperidine side chain has been replaced with other functional groups like sulfones (SO₂) or gem-difluoromethylenes (CF₂) to modulate pharmacokinetic properties and biological activity. nih.govresearchgate.net Applying this concept, the benzylic CH₂ in 3-(4-isopropoxybenzyl)piperidine could potentially be oxidized to a ketone, which could serve as a handle for further reactions, or be subjected to other transformations to install different linking groups. Homologation, the process of extending the side chain by one or more methylene units, is also a common strategy in medicinal chemistry to optimize the distance between key binding motifs.

Palladium-Catalyzed Cross-Coupling Reactions on Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org To utilize these reactions, a derivative of this compound, typically an aryl halide or triflate, must first be prepared, for example, via the electrophilic halogenation described in section 3.2. This halogenated scaffold can then be used in a variety of coupling reactions. nih.gov

Suzuki-Miyaura Coupling: Coupling of an aryl bromide derivative with a boronic acid or ester in the presence of a palladium catalyst and a base is a widely used method to form biaryl structures or introduce alkyl or vinyl groups. libretexts.orgchemrxiv.org

Stille Coupling: This reaction involves the coupling of the aryl halide with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups. nih.gov

Heck Coupling: An aryl halide can be coupled with an alkene to introduce a vinyl substituent onto the aromatic ring. scispace.com

These reactions enable the construction of highly complex derivatives from a common intermediate, making them invaluable for creating chemical libraries. scispace.com

| Reaction Name | Coupling Partner Example | Catalyst System (Typical) | Resulting Linkage |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | C(aryl)-C(phenyl) nih.gov |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | C(aryl)-C(vinyl) nih.gov |

| Heck | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | C(aryl)-C(alkene) scispace.com |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | C(aryl)-N(morpholine) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C(aryl)-C(alkyne) scispace.com |

Stereoselective Derivatization at the Piperidine C-3 Position and Other Chiral Centers

The this compound molecule is chiral, with a stereocenter at the C-3 position of the piperidine ring. The synthesis and derivatization of such molecules often require stereoselective methods to produce enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities.

Stereoselective synthesis of substituted piperidines can be achieved through various means. For example, hydrogenation of a corresponding substituted pyridine (B92270) precursor over a catalyst like PtO₂ often leads to the cis-diastereomer with high selectivity. whiterose.ac.uk This cis-isomer can then sometimes be epimerized to the trans-isomer under basic conditions. whiterose.ac.uk

Furthermore, methods like diastereoselective lithiation followed by trapping with an electrophile have been used to attain specific isomers of substituted piperidines in excellent yield. whiterose.ac.uk In other systems, radical cyclization has been employed to create 2,4,5-trisubstituted piperidines with good to excellent diastereoselectivity. nih.gov When creating derivatives of this compound, particularly through alkylation at the C-2 or C-6 positions, the existing stereocenter at C-3 can influence the stereochemical outcome of the reaction.

Advanced Structural Characterization and Conformational Analysis of 3 4 Isopropoxybenzyl Piperidine

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting in Research:While basic FT-IR and Raman spectra may exist in commercial databases, detailed vibrational analysis and assignments based on research-grade spectroscopic studies are not present in the available literature.

Due to this lack of specific scientific data for 3-(4-Isopropoxybenzyl)piperidine, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline. Constructing such an article would require speculation and the generation of hypothetical data, which would not meet the standards of factual scientific reporting.

Therefore, while the subject is of potential chemical interest, the scientific community has not yet published the specific research required to fulfill the detailed request.

Computational Chemistry and Theoretical Investigations of 3 4 Isopropoxybenzyl Piperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 3-(4-Isopropoxybenzyl)piperidine. researchgate.net Methods like B3LYP with a suitable basis set such as 6-311++G(d,p) can be used to optimize the molecule's geometry and compute key electronic descriptors. researchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and would be derived from specific DFT calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

The piperidine (B6355638) ring of this compound is conformationally flexible, capable of existing in chair, boat, and twist-boat forms. ias.ac.inosti.gov Molecular dynamics (MD) simulations provide a means to explore this conformational landscape over time, revealing the relative stabilities of different conformers and the energy barriers between them. researchgate.net Such simulations can be performed in a vacuum or, more realistically, in the presence of explicit solvent molecules to understand how the environment influences the conformational preferences. researchgate.net

The orientation of the 4-isopropoxybenzyl substituent relative to the piperidine ring (axial vs. equatorial) is a key conformational variable. nih.gov MD simulations can quantify the population of each conformer at a given temperature, providing insights into the dynamic equilibrium of the molecule in solution. dntb.gov.ua These studies are critical for understanding how the three-dimensional shape of the molecule might affect its interactions with biological macromolecules.

Ligand-Protein Docking Studies with Biological Targets (Conceptual Framework, not specific binding affinities or outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com In the conceptual framework of studying this compound, docking could be employed to explore its potential interactions with a variety of hypothetical biological targets. The process involves generating multiple conformations of the ligand and placing them within the binding site of a protein. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable binding mode.

This approach can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that might stabilize the ligand-protein complex. nih.gov For instance, the nitrogen atom in the piperidine ring could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking interactions. nih.gov It is important to note that these are theoretical predictions and require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Focused on Theoretical Design, not Efficacy Prediction)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a set of analogues of this compound, a QSAR model could be developed to identify the key structural features that are theoretically important for a given activity. This involves calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with activity data using statistical methods like partial least squares (PLS). nih.gov

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are theoretically necessary for binding to a specific target. nih.govdntb.gov.ua A pharmacophore model for a series of piperidine derivatives could guide the design of new molecules with potentially improved properties by ensuring they possess the required spatial arrangement of key features. nih.gov

In Silico Prediction of Potential Reactivity and Metabolic Pathways (Theoretical, not Clinical Metabolism)

Computational tools can be used to predict the potential metabolic fate of this compound. creative-biolabs.com Ligand-based methods, which rely on the chemical structure of the compound, can identify sites that are most likely to undergo metabolic transformations. creative-biolabs.comnews-medical.net For example, the isopropoxy group, the benzyl (B1604629) moiety, and the piperidine ring are all potential sites for enzymatic reactions such as oxidation, hydroxylation, or dealkylation.

Structure-based approaches, which consider the interaction of the molecule with specific metabolic enzymes like cytochrome P450s, can provide more detailed predictions. creative-biolabs.com These in silico methods can generate a theoretical metabolic profile, highlighting potential metabolites that could be formed. news-medical.net This information is valuable for guiding future experimental metabolism studies.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Ab initio and DFT methods can be employed to investigate the mechanisms of chemical reactions involving this compound. researchgate.netrsc.org For instance, these methods can be used to model the Knoevenagel condensation, a reaction often catalyzed by piperidine. acs.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.netacs.org

These calculations can elucidate the role of catalysts and solvents in the reaction mechanism and help to understand the factors that control the reaction rate and selectivity. acs.org For example, studies on similar systems have shown how piperidine can facilitate reactions by forming iminium ion intermediates. acs.org Such theoretical investigations provide fundamental insights into the chemical reactivity of the piperidine moiety within the molecule.

Mechanistic Biochemical and in Vitro Pharmacological Studies of 3 4 Isopropoxybenzyl Piperidine Derivatives

Exploration of Molecular Targets and Receptor Binding Profiles in Research Models (e.g., receptor panels, enzyme assays)

The initial pharmacological characterization of 3-(4-isopropoxybenzyl)piperidine derivatives often involves screening against a broad panel of receptors and enzymes to identify primary molecular targets and potential off-target interactions. The benzylpiperidine scaffold is a common motif in compounds targeting the central nervous system.

Studies on related benzylpiperidine compounds have shown a notable affinity for sigma receptors (σ1 and σ2). nih.gov For example, a screening campaign of piperidine (B6355638)/piperazine-based compounds identified a potent σ1 receptor agonist, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, with a high affinity (Ki value of 3.2 nM). nih.gov The basicity of the piperidine nitrogen is crucial for this interaction, as less basic derivatives show a marked decrease in binding affinity. nih.gov The nature of the substituent on the benzyl (B1604629) ring also significantly influences binding, highlighting the importance of the isopropoxy group in the titular compound for receptor interaction. nih.gov

Enzyme assays are also critical in profiling these derivatives. N-benzylpiperidine analogs have been investigated as inhibitors of enzymes relevant to neurodegenerative conditions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Additionally, pyridazinobenzylpiperidine derivatives have been assessed for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters. mdpi.comnih.gov

Neurotransmitter Reuptake Inhibition and Receptor Modulatory Effects in Isolated Systems

A significant focus of in vitro studies on benzylpiperidine derivatives has been their effect on monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters.

Derivatives of benzylpiperidine are recognized for their interaction with the dopamine transporter. wikipedia.org In vitro binding assays, typically using radioligands like [³H]WIN 35,428 on cells expressing the human dopamine transporter (hDAT), are used to determine the binding affinity (Ki). nih.gov Functional assays then measure the compound's ability to inhibit the uptake of [³H]dopamine, providing an IC50 value. nih.gov Studies on structurally related 3,6-disubstituted piperidines and 3-carbomethoxy-4-(aryl)piperidines have demonstrated that these classes of compounds can be potent and selective DAT inhibitors. nih.govnih.gov For instance, one constrained bicyclic diamine derivative showed high potency and selectivity for DAT with a Ki of 8.63 nM. nih.gov

The interaction with the serotonin transporter is another key parameter. Binding affinity for the human serotonin transporter (hSERT) is evaluated using specific radioligands, and functional inhibition is measured through serotonin uptake assays. nih.gov While some benzylpiperidine derivatives show potent DAT inhibition, they may exhibit lower affinity for SERT, indicating selectivity. nih.gov However, other scaffolds, such as 1,4-disubstituted piperazines and piperidines, have been developed as triple reuptake inhibitors, demonstrating significant activity at SERT. nih.gov One such compound, 1-(4-(5-benzhydryl-1H-tetrazol-1-yl)butyl)-4-(3-phenylpropyl)piperazine, displayed an IC50 of 158.7 nM for serotonin reuptake inhibition. nih.gov

Table 1: In Vitro Monoamine Transporter Inhibition for Selected Piperidine/Piperazine Derivatives This table presents data for structurally related compounds to illustrate the pharmacological context, as specific data for this compound was not available in the search results.

| Compound Class | Derivative Example | Target | Assay Type | Potency (IC50/Ki) | Selectivity (SERT/DAT, NET/DAT) | Reference |

|---|---|---|---|---|---|---|

| Constrained Bicyclic Diamine | Compound 11b | DAT | Binding (Ki) | 8.63 nM | SERT/DAT=172, NET/DAT=48.4 | nih.gov |

| 1,4-Disubstituted Piperazine | Compound 2i | SERT | Reuptake (IC50) | 158.7 nM | N/A (Triple Inhibitor) | nih.gov |

| 1,4-Disubstituted Piperazine | Compound 2i | NET | Reuptake (IC50) | 99 nM | N/A (Triple Inhibitor) | nih.gov |

| 1,4-Disubstituted Piperazine | Compound 2i | DAT | Reuptake (IC50) | 97.5 nM | N/A (Triple Inhibitor) | nih.gov |

Enzyme Inhibition Kinetics and Mechanism of Action in Cell-Free Systems

To understand the nature of enzyme inhibition by these derivatives, kinetic studies are performed in cell-free systems. These experiments can determine whether the inhibition is competitive, non-competitive, or uncompetitive, and provide the inhibition constant (Ki).

For example, kinetic studies on certain 1,3-dimethylbenzimidazolinone derivatives containing a benzylpiperidine moiety revealed a competitive mechanism of inhibition for cholinesterases. nih.gov Lineweaver-Burk plots showed that while the maximal velocity (Vmax) of the enzyme reaction remained unchanged in the presence of the inhibitor, the substrate concentration required to reach half-maximal velocity (Km) increased. nih.gov Similarly, kinetic analysis of pyridazinobenzylpiperidine derivatives as MAO-B inhibitors identified them as competitive and reversible, with one lead compound (S5) having a Ki value of 0.155 µM. mdpi.com

Cellular Uptake and Efflux Mechanisms in Cultured Cell Lines

The ability of a compound to cross biological membranes and reach its intracellular targets is a critical factor evaluated using cultured cell lines. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and studies using Caco-2 cell monolayers are standard methods. researchgate.netnih.goveurofinsdiscovery.com

The PAMPA model is used to predict passive diffusion across membranes, such as the blood-brain barrier (PAMPA-BBB). nih.govresearchgate.net Studies on N-benzylpiperidine analogs have used the PAMPA-BBB assay to confirm their potential for brain permeability. nih.gov Similarly, certain pyridazinobenzylpiperidine derivatives demonstrated the ability to penetrate the blood-brain barrier in this assay. mdpi.com

Caco-2 cell assays are used to model the intestinal epithelium and can indicate a compound's potential for oral absorption and its susceptibility to efflux pumps like P-glycoprotein (P-gp). nih.goveurofinsdiscovery.com Poor oral bioavailability of some piperidine derivatives has been attributed to low passive permeability. acs.org The physicochemical properties, such as lipophilicity (clogP), also play a significant role, with optimal values being necessary for good membrane permeability. nih.gov

Receptor Occupancy Studies in Ex Vivo Animal Brain Tissues (Research Methodology)

Ex vivo receptor occupancy studies are a critical methodology for determining the extent to which a drug candidate binds to its target receptor in the brain after systemic administration. This technique provides a valuable bridge between in vitro binding affinity and in vivo pharmacological effects, offering insights into the dose-receptor interaction within a physiological environment.

The general procedure for an ex vivo receptor occupancy study involves several key steps. Initially, a cohort of laboratory animals, typically rodents such as rats or mice, is administered the test compound, in this case, a derivative of this compound. Following a predetermined time interval that allows for drug absorption, distribution, and brain penetration, the animals are euthanized. Their brains are then rapidly excised and dissected to isolate specific regions of interest known to have a high density of the target receptor.

Subsequently, the brain tissue homogenates are incubated with a radiolabeled ligand that has a high affinity and selectivity for the target receptor. The amount of radioligand binding in the tissue from the drug-treated animals is then compared to the binding in tissue from a control group that received only the vehicle. The reduction in radioligand binding in the treated group is indicative of the test compound occupying the receptors. By conducting these experiments with various doses of the test compound, a dose-occupancy curve can be generated, and the dose required to achieve 50% receptor occupancy (ED50) can be determined.

This methodology is instrumental in establishing a compound's potency and target engagement in a complex biological system. For derivatives of this compound, such studies would be crucial in elucidating their interaction with specific central nervous system receptors, such as dopamine or serotonin receptors, which are common targets for piperidine-based compounds. nih.govmdedge.com

Interactive Data Table: Illustrative Ex Vivo Receptor Occupancy Data for a Hypothetical this compound Derivative

| Dose (mg/kg) | Receptor Occupancy (%) |

| 0.1 | 15 |

| 0.3 | 35 |

| 1.0 | 60 |

| 3.0 | 85 |

| 10.0 | 95 |

Note: The data presented in this table is illustrative for a hypothetical compound and is intended to demonstrate the type of data generated from ex vivo receptor occupancy studies. Specific data for this compound is not publicly available.

Electrophysiological Responses in Isolated Neuronal Preparations (Research Model)

Electrophysiological studies on isolated neuronal preparations are a fundamental research model for characterizing the functional effects of a compound on neuronal activity. These in vitro techniques, such as patch-clamp electrophysiology, allow for the direct measurement of changes in the electrical properties of individual neurons or neuronal populations upon application of a test substance.

The research model typically involves obtaining acute brain slices or cultured neurons from specific brain regions of interest. These preparations are maintained in an artificial cerebrospinal fluid (aCSF) that mimics the brain's extracellular environment. A microelectrode is then used to form a high-resistance seal with the membrane of a single neuron (patch-clamp) or to record the collective activity of a group of neurons (field potential recordings).

Once a stable recording is established, the baseline electrical activity of the neuron(s) is recorded. Subsequently, a derivative of this compound would be introduced into the aCSF at known concentrations. The resulting changes in neuronal properties, such as resting membrane potential, action potential firing rate, and synaptic currents (e.g., excitatory postsynaptic currents or inhibitory postsynaptic currents), are meticulously recorded and analyzed.

This approach provides high-resolution data on whether a compound acts as an agonist, antagonist, or modulator of a specific ion channel or receptor. For instance, if a this compound derivative targets a specific G-protein coupled receptor, electrophysiological recordings could reveal its influence on downstream ion channels, thereby altering neuronal excitability. These studies are essential for understanding the precise mechanism by which a compound exerts its physiological or pathological effects at the cellular level.

Interactive Data Table: Illustrative Electrophysiological Findings for a Hypothetical this compound Derivative on Neuronal Firing Rate

| Concentration (µM) | Change in Firing Rate (%) |

| 0.01 | -5 |

| 0.1 | -25 |

| 1.0 | -50 |

| 10.0 | -75 |

| 100.0 | -90 |

Note: The data presented in this table is illustrative for a hypothetical compound and is intended to demonstrate the type of data generated from electrophysiological studies. Specific data for this compound is not publicly available.

Applications of 3 4 Isopropoxybenzyl Piperidine As a Research Probe and Chemical Biology Tool

Utility as a Lead Compound for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The 3-(4-isopropoxybenzyl)piperidine structure is an exemplary lead compound for structure-activity relationship (SAR) studies, which systematically modify a molecule's structure to determine how these changes affect its biological activity. The piperidine (B6355638) scaffold is a common motif in molecules targeting the central nervous system, and its derivatives have been extensively studied to probe interactions with various receptors. whiterose.ac.uknih.gov

Research efforts have concentrated on modifying several key positions of the benzylpiperidine scaffold to optimize potency and selectivity for specific biological targets, such as dopamine (B1211576) and sigma receptors. nih.govchemrxiv.org SAR studies often involve a two-pronged approach, altering both the substituents on the piperidine nitrogen and the ether-linked aromatic ring. nih.gov For instance, in the exploration of dopamine D4 receptor (D4R) antagonists, modifications to the benzyl (B1604629) portion of related scaffolds showed that groups like 3-fluorobenzyl and 3,4-difluorobenzyl produced active compounds. nih.gov

The versatility of the piperidine scaffold allows it to be adapted for different targets. For example, SAR studies on a related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold led to the development of potent opioid receptor antagonists. nih.gov In this series, the substituent on the piperidine nitrogen was found to be critical for activity. nih.gov Similarly, SAR studies on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and its analogues were crucial in identifying highly potent and selective acetylcholinesterase inhibitors. nih.gov These examples underscore how a core scaffold, such as benzylpiperidine, serves as a foundational template for generating diverse chemical libraries to systematically probe biological targets and establish clear SAR.

Table 1: Example SAR Findings for Piperidine-Based Scaffolds This table is illustrative and compiles data from related piperidine scaffolds to demonstrate SAR principles.

| Scaffold Modification | Target Receptor | Effect on Activity | Reference |

|---|---|---|---|

| N-substituent modification on benzyloxypiperidine | Dopamine D4 | Modulates potency and selectivity | nih.gov |

| Substitution on the phenoxy ring of phenoxymethyl-piperidines | Dopamine D4 | 3,4-difluoro substitution increases potency | chemrxiv.org |

| Replacement of piperidine with piperazine | Histamine (B1213489) H3 / Sigma σ1 | Dramatically increases σ1 affinity while maintaining H3 affinity | nih.gov |

| Introduction of indanone moiety to benzylpiperidine | Acetylcholinesterase | Maintains high inhibitory potency | nih.gov |

Development of Fluorescent Probes and Radioligands Based on the Scaffold for Target Identification

The this compound scaffold is also a valuable starting point for the development of sophisticated chemical tools like fluorescent probes and radioligands. These tools are essential for target identification, visualization, and quantifying receptor expression in biological systems. By attaching a fluorescent molecule or a radioisotope to the core scaffold, researchers can create probes that bind to a specific target and allow for its detection.

A key challenge in designing these probes is to ensure that the addition of the label does not significantly impair the ligand's affinity and selectivity for its target receptor. For example, researchers have successfully modified a piperidine derivative to create a highly selective fluorescent ligand for the sigma-2 (σ2) receptor. nih.gov These fluorescent probes enable the use of techniques like flow cytometry to detect the presence of the target protein and to perform binding assays without relying on hazardous radioactive materials. nih.gov The development of such tools highlights the power of using fluorescent ligands to investigate the affinity of new molecules, thereby reducing reliance on traditional radioligand assays. nih.gov

Role in the Design of Chemical Tools for Neurotransmitter System Research

Derivatives of the benzylpiperidine scaffold have been pivotal in designing chemical tools to investigate a wide array of neurotransmitter systems. The adaptability of the scaffold allows for the creation of potent and selective agonists, antagonists, and modulators for various receptors, which are crucial for dissecting their physiological roles.

Dopamine System: A significant body of research has focused on developing benzylpiperidine analogues as ligands for dopamine receptors, particularly the D4 subtype. nih.govresearchgate.net These compounds serve as research tools to explore the role of D4 receptors in neurological conditions. nih.gov

Sigma Receptors: The piperidine scaffold is a common feature in ligands for sigma receptors (σ1 and σ2). chemrxiv.orgnih.gov Structural similarities in the binding sites of dopamine D4 and sigma-1 (σ1) receptors mean that some piperidine-based compounds can interact with both. chemrxiv.orgresearchgate.net This has led to dedicated efforts to understand the specific structural requirements for selectivity, allowing the design of tools that can differentiate between these two important receptor types. chemrxiv.orgresearchgate.net

Histamine and Other Systems: Researchers have shown that modifying the core piperidine structure, for instance by replacing it with a piperazine ring, can create dual-acting ligands for targets like the histamine H3 and sigma-1 receptors. nih.gov Furthermore, related piperidine structures have been developed into inhibitors for GABA uptake transporters, demonstrating the broad utility of this scaffold in probing different neurotransmitter pathways. nih.gov

Preclinical Investigations into Behavioral Phenotypes in Animal Models (Focus on Mechanism, not Therapeutic Outcome)

Compounds derived from the this compound scaffold are used in preclinical animal models to investigate the neurobiological mechanisms underlying various behavioral phenotypes. These studies focus on understanding how receptor modulation affects behavior, rather than on demonstrating a therapeutic effect.

For example, D4 receptor antagonists developed from a benzyloxypiperidine scaffold were evaluated in a mouse model of L-DOPA-induced dyskinesia. nih.gov Such studies help to elucidate the role of the D4 receptor in motor control networks within the cortico-basal ganglia circuit. nih.gov In other research, analogues of spiro[isobenzofuran-1(3H),4'-piperidines] were used to study mechanisms of action by observing their ability to inhibit tetrabenazine-induced ptosis, a model used to screen for potential effects on monoamine systems in the brain. nih.gov Similarly, piperine, an alkaloid containing a piperidine moiety, has been used in rat models to investigate its mechanistic effects on synaptic plasticity and striatal degeneration, which are relevant to the study of neurodegenerative processes. nih.gov These preclinical investigations are crucial for validating the role of specific molecular targets in complex behaviors.

Contribution to Understanding Ligand-Receptor Interactions in the Central Nervous System

One of the most significant contributions of the this compound scaffold and its analogues is in elucidating the molecular details of ligand-receptor interactions. Through a combination of SAR, X-ray crystallography, and computational modeling, these compounds have helped map the binding pockets of important CNS receptors.

Studies on piperidine-based ligands for the dopamine D4 and sigma-1 receptors have identified key amino acid residues that are critical for binding. chemrxiv.org For both receptors, a basic nitrogen atom within the piperidine ring is essential for forming a key electrostatic interaction with an acidic amino acid residue in the binding site (Asp115 in the D4 receptor and Glu172 in the σ1 receptor). nih.govchemrxiv.orgresearchgate.net Furthermore, the benzyl group often participates in π-π stacking interactions with aromatic amino acid residues, such as Phe410 in the D4 receptor, which further anchors the ligand in the binding pocket. nih.govnih.gov Molecular dynamics simulations have provided deeper insight into these interactions, revealing how different substituents on the scaffold can influence binding affinity and selectivity by altering interactions with the lipophilic binding pocket. researchgate.net This detailed molecular understanding is fundamental to the principles of rational drug design and the development of more refined chemical probes.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 3 4 Isopropoxybenzyl Piperidine

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying non-volatile compounds like 3-(4-Isopropoxybenzyl)piperidine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where the separation is based on the compound's hydrophobic interactions with the stationary phase.

Method development for this compound typically involves optimizing the separation of the main compound from any process-related impurities or degradation products. This is achieved by systematically adjusting parameters such as the stationary phase (e.g., C18 or C8 columns), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. pharmainfo.in A UV detector is suitable for this compound due to the presence of a chromophore (the benzene (B151609) ring). For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The method is validated according to established guidelines to ensure its linearity, precision, accuracy, and robustness. researchgate.netijper.org The purity is often determined using a direct area percent measurement from the chromatogram, which provides a rapid assessment, although for true purity, response factors for impurities should be considered. enovatia.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1M Phosphate Buffer (pH 3.5) in a 60:40 v/v ratio |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Internal Standard | (Optional) A structurally similar compound with a distinct retention time |

| Expected Retention Time | ~6.5 min (dependent on exact conditions) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for the identification of volatile and semi-volatile compounds. researchgate.netnih.gov Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.

Common derivatization strategies for compounds containing secondary amine groups include acylation or silylation. For example, reacting the piperidine (B6355638) nitrogen with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a trimethylsilyl (B98337) (TMS) derivative. This derivative would be amenable to GC separation. The eluting compound is then ionized (typically by electron ionization, EI), and the resulting fragmentation pattern in the mass spectrometer provides a structural fingerprint that can be used for identification. nih.gov Analysis of the mass spectrum allows for the confirmation of the molecular weight and elucidation of the structure based on characteristic fragments. nih.gov

Table 2: Hypothetical GC-MS Analysis of a Derivatized this compound

| Parameter | Description |

| Analyte | N-acetyl-3-(4-Isopropoxybenzyl)piperidine (Volatile Derivative) |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 m/z |

| Expected Fragments | Molecular Ion (M+), fragments corresponding to the loss of the isopropoxy group, cleavage of the piperidine ring, and the benzyl (B1604629) moiety. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices (Research Samples Only)

For the detection and quantification of this compound at very low concentrations in complex biological matrices like plasma or urine (for research purposes only), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govbioanalysis-zone.com This technique offers exceptional sensitivity and selectivity, which is crucial when dealing with the inherent matrix effects of biological samples. nih.govresearchgate.net

The method involves an initial separation using liquid chromatography, followed by detection with a tandem mass spectrometer, typically a triple quadrupole instrument. bioanalysis-zone.com A critical part of the workflow is sample preparation, which aims to remove interfering substances like proteins and salts. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. researchgate.netresearchgate.net Detection is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process significantly enhances the signal-to-noise ratio, allowing for quantification at trace levels (ng/mL or pg/mL). researchgate.netnih.gov

Table 3: Representative LC-MS/MS Method for Trace Quantification in a Research Plasma Sample

| Parameter | Condition |

| Sample Preparation | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge |

| LC Column | UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 220.2 [M+H]+ |

| Product Ion (Q3) | Specific fragment ion (e.g., m/z 178.1, corresponding to the benzyl moiety) |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species in an electric field within a narrow-bore capillary. usp.org Capillary Zone Electrophoresis (CZE), the simplest form of CE, is well-suited for the analysis of ionizable compounds like this compound. nih.govnih.gov

In CZE, the separation is governed by the charge-to-size ratio of the analyte. nih.gov The piperidine nitrogen is basic and will be protonated in an acidic buffer, rendering the molecule positively charged. This allows it to migrate towards the cathode. The separation efficiency of CE is typically very high, making it an excellent tool for resolving closely related impurities, including positional isomers, from the main compound. epa.gov Method development focuses on optimizing the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature to achieve the desired separation. epa.gov The use of additives like cyclodextrins in the BGE can further enhance selectivity for chiral or isomeric separations.

Table 4: Typical Capillary Zone Electrophoresis (CZE) Method Parameters

| Parameter | Condition |

| Capillary | Uncoated Fused-Silica (e.g., 50 cm total length, 40 cm effective length, 50 µm i.d.) |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer at pH 2.5 |

| Applied Voltage | 20 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |

| Detection | UV detection at 200 nm |

| Benefit | High separation efficiency, minimal solvent consumption scielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

While NMR is primarily known as a powerful tool for structural elucidation, its quantitative application (qNMR) has become a primary method for determining the purity or concentration of organic molecules. enovatia.comoxinst.com The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uknih.gov

For absolute quantification, a certified internal standard of known purity and concentration is added to a precisely weighed sample of this compound. jeol.com By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard, the exact purity or concentration of the analyte can be calculated without the need for a calibration curve. ox.ac.ukusp.org This makes qNMR an orthogonal and highly accurate technique for qualifying reference materials and for purity assessment in research settings. nih.govacs.org The method is nondestructive and can often provide structural confirmation and purity data in a single experiment. acs.org

Table 5: Example of a Quantitative ¹H NMR (qNMR) Purity Assessment

| Parameter | Description |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) |

| Analyte Signal (Iₓ) | Integral of the aromatic protons of this compound |

| Number of Protons (Nₓ) | 4 (for the aromatic ring protons) |

| Internal Standard | Maleic Acid (Certified Reference Material) |

| Standard Signal (Iₛₜd) | Integral of the olefinic protons of Maleic Acid |

| Number of Protons (Nₛₜd) | 2 (for the two olefinic protons) |

| Purity Calculation | Purity (%) = (Iₓ / Nₓ) * (Nₛₜd / Iₛₜd) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd |

| Where M is molar mass, m is mass, and Purityₛₜd is the purity of the standard. |

Future Directions and Emerging Research Avenues for 3 4 Isopropoxybenzyl Piperidine

Exploration of Underexplored Biological Targets for Scaffold Modulation

The piperidine (B6355638) ring is a privileged scaffold, appearing in numerous FDA-approved drugs and natural alkaloids, and is known to interact with a wide array of biological targets. nih.govarizona.edu While the precise targets of 3-(4-isopropoxybenzyl)piperidine are not extensively documented, its structure, analogous to other researched piperidine derivatives, suggests potential interactions with several underexplored protein families.

Future research could focus on screening this compound against targets beyond the conventional central nervous system receptors. The unique combination of the basic nitrogen in the piperidine ring and the isopropoxy-substituted aromatic ring could facilitate interactions with various enzymes, ion channels, and receptors. clinmedkaz.org For instance, piperidine derivatives have shown affinity for sigma receptors, which are implicated in a range of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. nih.govrsc.org Similarly, the scaffold is present in antagonists for the NMDA receptor subtype NR1A/2B and histamine (B1213489) H3 receptors. nih.govnih.gov

Computational and in silico screening methods can be employed to predict potential interactions with a broad panel of biological targets, guiding further preclinical investigation. clinmedkaz.org This approach could uncover novel therapeutic applications for cancer, inflammatory disorders, or metabolic diseases, areas where piperidine derivatives have shown preliminary promise. clinmedkaz.org

Table 1: Potential Biological Targets for Piperidine-Based Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area | Supporting Evidence |

| G-Protein Coupled Receptors (GPCRs) | Sigma Receptors (S1R, S2R), Histamine H3 Receptor, Dopamine (B1211576) Receptors, Melanocortin Receptors | Neuropsychiatry, Pain, Allergy, CNS Disorders | nih.govnih.govresearchgate.net |

| Ion Channels | NMDA Receptors | Neurodegenerative Disorders, Epilepsy | nih.gov |

| Enzymes | Steroid 5α-reductase | Benign Prostatic Hyperplasia, Androgenetic Alopecia | nih.gov |

| Other | Various proteins involved in cancer cell proliferation | Oncology | clinmedkaz.org |

Application in Supramolecular Chemistry and Materials Science Research (Hypothetical)

The structural features of this compound make it a hypothetical candidate for research in supramolecular chemistry and materials science. The piperidine nitrogen can act as a hydrogen bond acceptor or donor (in its protonated form), while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are the foundation of supramolecular assembly.

One hypothetical application is the formation of co-crystals or salts with pharmaceutically acceptable co-formers. This strategy has been used with other piperidone derivatives to create H-shaped hydrogen-bonded synthons, which can alter physicochemical properties like aqueous solubility and, consequently, bioavailability. nih.gov By carefully selecting a co-former, it might be possible to design novel solid forms of this compound with tailored properties.

Furthermore, the scaffold could be incorporated into larger, more complex molecular architectures for materials science. For example, piperidine-containing structures have been used in the synthesis of spiropyrans, a class of photochromic compounds that reversibly change color and structure upon exposure to light. wikipedia.org By functionalizing the piperidine ring or the benzyl (B1604629) group, this compound could potentially be used as a building block for smart materials, sensors, or molecular switches.

Development of Sustainable and Green Synthesis Methods

Traditional multi-step syntheses of complex heterocyclic compounds often rely on harsh reagents, stoichiometric amounts of activating agents, and significant solvent use. A key future direction is the development of sustainable and "green" synthetic routes to this compound and its analogs.

Modern synthetic strategies that could be adapted include:

Catalytic Hydrogenation: A common green method for producing piperidines is the catalytic hydrogenation of the corresponding pyridine (B92270) precursors over catalysts like palladium, platinum, or rhodium. nih.govorganic-chemistry.org Developing a route that starts from a readily available substituted pyridine and achieves hydrogenation under mild conditions would be a significant improvement.

One-Pot Reactions: Combining multiple synthetic steps into a single pot reduces waste from intermediate workups and purifications. organic-chemistry.org Designing a one-pot procedure, for instance, from an amino alcohol and a dihalide via microwave-assisted cyclocondensation, could offer an efficient and greener alternative. organic-chemistry.org

Solid-Phase Synthesis: Attaching a precursor to a solid support or polymer resin can simplify purification, as excess reagents and byproducts are simply washed away. This approach has been successfully used for the synthesis of piperidine alkaloids like (±)-prosophylline and could be adapted for this scaffold. aua.grresearchgate.net

Water-Mediated Cyclization: Utilizing water as a solvent is a cornerstone of green chemistry. An approach involving a water-mediated intramolecular cyclization could provide a more environmentally benign pathway to the piperidine ring system. nih.gov

Table 2: Comparison of Synthetic Approaches for Piperidine Derivatives

| Synthesis Strategy | Advantages | Disadvantages |

| Traditional Solution-Phase | Well-established, versatile | Often requires multiple steps, harsh reagents, significant waste |

| Catalytic Hydrogenation of Pyridines | High atom economy, often clean reactions | Requires high-pressure equipment, catalyst cost/availability |

| One-Pot Synthesis | Reduced waste, time and resource efficient | Requires compatible reaction conditions for all steps |

| Solid-Phase Synthesis | Simplified purification, potential for automation | Higher initial cost for resins, potential for lower overall yields |

| Water-Mediated Reactions | Environmentally benign, low cost, safe | Limited solubility of organic substrates |

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. intimal.edu.myoxfordglobal.com For a scaffold like this compound, AI can be a powerful tool for designing novel analogs with optimized properties.

The process could involve several stages:

In Silico Target Prediction: As mentioned in section 9.1, AI algorithms can screen the existing compound against vast libraries of biological targets to identify the most probable interactions. clinmedkaz.org

Generative AI for De Novo Design: Using the this compound scaffold as a starting point, generative models can propose novel chemical structures. oxfordglobal.com These models can be trained to optimize for multiple parameters simultaneously, such as improved binding affinity for a specific target, better selectivity against off-targets, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. intimal.edu.my

Predictive Modeling: Massively multitask machine learning models can predict the activity of newly designed analogs across thousands of assays before they are synthesized, dramatically improving the accuracy and scope of predictions. oxfordglobal.com This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. researchgate.net

Molecular Dynamics Simulations: Computational studies, such as docking and molecular dynamics, can provide detailed insights into how the designed analogs bind to their target proteins, revealing crucial amino acid interactions and guiding further structure-based optimization. nih.govrsc.org

Advanced Mechanistic Studies using Optogenetics or Chemogenetics in Research Models

Chemogenetics (DREADDs): Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are mutated GPCRs that no longer respond to their natural ligand but can be activated by a specific, otherwise inert molecule. nih.govelifesciences.org If an analog of this compound were developed as a DREADD agonist, it could be used to selectively activate specific GPCR pathways in targeted cell populations (e.g., specific neurons in the brain) to dissect their role in complex physiological processes or disease models. elifesciences.org

Optogenetics: This technique involves genetically modifying cells to express light-sensitive proteins, such as opsins (naturally light-activatable GPCRs). nih.govnih.gov By creating chimeric receptors that combine parts of an opsin with the intracellular loops of a target GPCR, researchers can control specific signaling pathways with light. nih.gov Alternatively, photopharmacology involves tethering a photoswitchable version of a ligand to a receptor. nih.gov These tools would allow for the precise, millisecond-scale activation or deactivation of the receptor targeted by a this compound analog, enabling detailed studies of downstream signaling cascades and their effects on cellular and circuit function. cornell.edu

The use of these advanced methods would provide a profound understanding of the compound's mechanism of action, validating its therapeutic target and clarifying its physiological effects in a highly controlled manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-isopropoxybenzyl)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodology:

- Stepwise alkylation: Use a nucleophilic substitution reaction between 4-isopropoxybenzyl halide and piperidine. Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for high temperature or THF for milder conditions) and base (e.g., K₂CO₃ or NaH) to minimize side reactions .

- Reductive amination: Combine 4-isopropoxybenzaldehyde with piperidine in the presence of a reducing agent (e.g., NaBH₃CN). Control pH (~6–7) to avoid over-reduction of intermediates .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the target compound. Confirm purity via NMR (absence of residual solvent peaks) and GC-MS (>95% purity) .

Q. How should researchers characterize the crystallinity and thermal stability of this compound?

- Analytical Workflow:

- X-ray diffraction (XRD): Identify polymorphic forms by comparing experimental diffractograms with simulated patterns from single-crystal data. Note discrepancies in lattice parameters that may indicate impurities .

- Differential Scanning Calorimetry (DSC): Determine melting points and phase transitions. A sharp endothermic peak at 120–130°C suggests a single polymorph, while multiple peaks indicate mixed crystalline forms .

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>200°C expected for aromatic piperidines). Sudden mass loss below 150°C may signal solvent retention or unstable intermediates .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Risk Mitigation:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as piperidine derivatives can cause irritation .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., benzyl halides).

- Waste Disposal: Segregate halogenated byproducts and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against neurological targets?

- Methodology:

- Molecular docking: Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₃). Compare binding energies (ΔG) with known agonists/antagonists (e.g., ondansetron, ΔG ≈ −9.5 kcal/mol). Validate predictions with in vitro assays (IC₅₀ measurements) .

- QSAR Analysis: Corporate substituent effects (e.g., isopropoxy vs. methoxy groups) on logP and polar surface area to optimize blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study: Discrepancies in NMR (e.g., unexpected splitting of aromatic protons):

- Dynamic effects: Assess rotational barriers of the isopropoxy group via variable-temperature NMR. Restricted rotation at room temperature may split signals .

- Impurity identification: Use high-resolution MS to detect trace byproducts (e.g., N-alkylated isomers). Compare with synthetic standards .

Q. How can high-throughput screening (HTS) identify optimal reaction conditions for scaled-up synthesis?

- Experimental Design:

- DoE (Design of Experiments): Vary temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent (THF, DMF, MeCN) in a 96-well plate. Quantify yields via automated LC-MS .

- Data Analysis: Use multivariate regression to identify critical factors (e.g., solvent polarity has a stronger effect than temperature for SN2 reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.